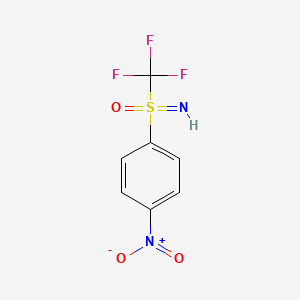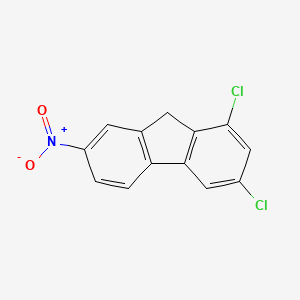![molecular formula C15H37FSi3 B14359782 {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) CAS No. 93361-49-0](/img/structure/B14359782.png)
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) is a unique organosilicon compound characterized by its complex structure. This compound is notable for its applications in various fields, including organic synthesis and materials science. Its structure includes both tert-butyl and trimethylsilane groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) typically involves the reaction of di-tert-butylchlorosilane with appropriate fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired product.
化学反应分析
Types of Reactions
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form silanols or reduction to yield silanes.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like alkoxides, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield silyl ethers, while oxidation can produce silanols.
科学研究应用
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including silicon-based polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes .
作用机制
The mechanism by which {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) exerts its effects involves the interaction of its silicon centers with various molecular targets. The presence of both tert-butyl and trimethylsilane groups allows for unique reactivity patterns, including the stabilization of transition states and intermediates in chemical reactions. The molecular pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in synthesis and materials science .
相似化合物的比较
Similar Compounds
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Known for its use as a protecting group in organic synthesis.
Trimethylsilyl chloride: Commonly used in the protection of hydroxyl groups in organic molecules.
Triethylsilyl ether: Utilized in the protection of alcohols and phenols during chemical synthesis .
Uniqueness
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) stands out due to its combination of tert-butyl and trimethylsilane groups, which provide unique steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
属性
CAS 编号 |
93361-49-0 |
|---|---|
分子式 |
C15H37FSi3 |
分子量 |
320.71 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-ditert-butyl-fluorosilane |
InChI |
InChI=1S/C15H37FSi3/c1-14(2,3)19(16,15(4,5)6)13(17(7,8)9)18(10,11)12/h13H,1-12H3 |
InChI 键 |
OCABEPHAYHZMRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)





![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)




![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
